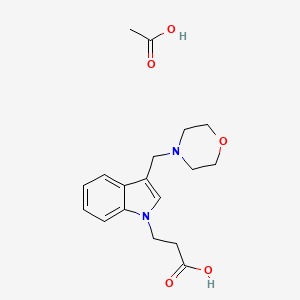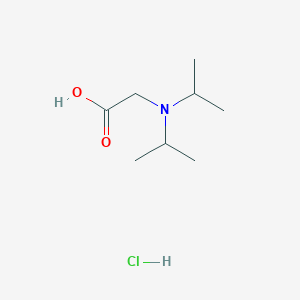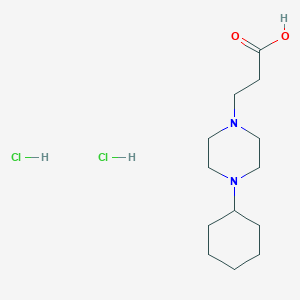
2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride
描述
2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride, also known as 2-AHPAA-HCl, is a compound that has been used in scientific research for various applications. It is a synthetic derivative of the naturally occurring amino acid leucine and has been used in the laboratory for its ability to modulate enzyme activity and act as a neurotransmitter. 2-AHPAA-HCl has been found to have various biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
科学研究应用
2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride has been used in scientific research for a variety of applications. It has been used to study the effects of neurotransmitter modulation on enzyme activity, as well as the effects of neurotransmitter modulation on signal transduction pathways. It has also been used to study the effects of neurotransmitter modulation on neuronal excitability, as well as the effects of neurotransmitter modulation on synaptic plasticity. Additionally, this compound has been used to study the effects of neurotransmitter modulation on learning and memory.
作用机制
2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride acts as a neurotransmitter modulator by binding to receptors on the postsynaptic membrane. When bound, this compound inhibits the activity of certain enzymes, resulting in the modulation of neurotransmitter release. This modulation of neurotransmitter release can then lead to changes in signal transduction pathways, neuronal excitability, synaptic plasticity, learning and memory.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, resulting in the modulation of neurotransmitter release. This modulation of neurotransmitter release can then lead to changes in signal transduction pathways, neuronal excitability, synaptic plasticity, learning and memory. Additionally, this compound has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
实验室实验的优点和局限性
2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, it has been found to have various biochemical and physiological effects, making it a useful tool for studying the effects of neurotransmitter modulation. However, there are also some limitations to using this compound in laboratory experiments. For example, it has been found to have a relatively short half-life, making it difficult to maintain consistent levels of the compound in the body. Additionally, it can be difficult to control the dose of the compound, as it is metabolized quickly.
未来方向
There are several potential future directions for 2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride. One potential direction is to further study its effects on signal transduction pathways and neuronal excitability. Additionally, further research could be done to determine the effects of this compound on synaptic plasticity, learning and memory. Additionally, further research could be done to determine the potential therapeutic applications of this compound, such as its use in the treatment of neurological disorders. Finally, further research could be done to determine the potential side effects of this compound, as well as the optimal dosage for its use in laboratory experiments.
属性
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3.ClH/c1-5(2)3-7(8(11)14)12-9(15)6(10)4-13;/h5-7,13H,3-4,10H2,1-2H3,(H2,11,14)(H,12,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRCNCMWFGTCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol hydrochloride](/img/structure/B1388981.png)

![1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride](/img/structure/B1388985.png)


![3-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388990.png)


![1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388993.png)


